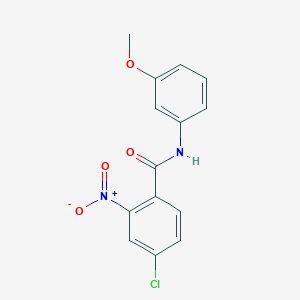![molecular formula C17H22N4O B5785659 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine is complex and not fully understood. However, it is known to bind to a specific site on the 5-HT1A receptor, which triggers a series of downstream signaling events. These signaling events can lead to changes in neuronal activity and neurotransmitter release, which can ultimately affect behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine are diverse and depend on the specific research application. Some of the reported effects include changes in neurotransmitter release, alterations in neuronal activity, and modulation of the immune system. These effects can be both beneficial and detrimental, depending on the context in which they are studied.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other receptors or signaling pathways. However, the compound can be difficult to synthesize and may have limited solubility in certain experimental conditions, which can limit its use in some contexts.
将来の方向性
There are many potential future directions for research involving 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine. Some possible areas of investigation include the development of new treatments for mood and anxiety disorders, the study of the immune system in neurological diseases, and the exploration of the molecular mechanisms underlying neurotransmitter receptor function. As more is learned about the biochemical and physiological effects of this compound, new research opportunities are likely to emerge.
合成法
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then combined in a series of reactions to produce the final product. The synthesis of this compound is complex and time-consuming, but it has been successfully carried out by many research groups.
科学的研究の応用
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine has been used in a wide range of scientific research applications. One of the most common uses is in the study of neurotransmitter receptors in the brain. This compound has been shown to bind to a specific type of receptor, known as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By studying the binding of this compound to the 5-HT1A receptor, researchers can gain insights into the underlying mechanisms of these disorders and develop new treatments.
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)15-6-4-5-7-16(15)22-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKLCIFDRMMGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)





![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)

